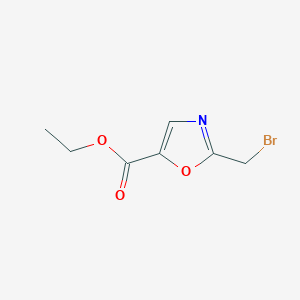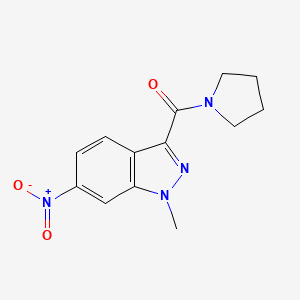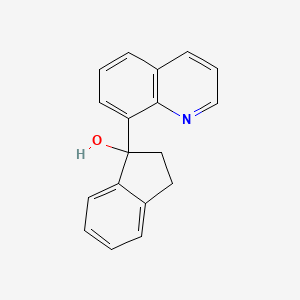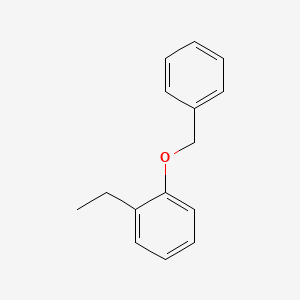![molecular formula C11H8BrClO2 B8282910 4-Chloro-3-[2-bromoethyl]-isocoumarin](/img/structure/B8282910.png)
4-Chloro-3-[2-bromoethyl]-isocoumarin
Übersicht
Beschreibung
4-Chloro-3-[2-bromoethyl]-isocoumarin is an organic compound that belongs to the class of isocoumarins. Isocoumarins are lactones derived from 3-hydroxy-1H-isochromen-1-one. The presence of chloro and bromo substituents on the isocoumarin ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[2-bromoethyl]-isocoumarin typically involves the bromination and chlorination of isocoumarin derivatives. One common method is the electrophilic aromatic substitution reaction, where isocoumarin is treated with bromine and chlorine under controlled conditions to introduce the bromo and chloro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-[2-bromoethyl]-isocoumarin undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isocoumarins, while coupling reactions can produce complex biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-[2-bromoethyl]-isocoumarin has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Chloro-3-[2-bromoethyl]-isocoumarin involves its interaction with specific molecular targets. The chloro and bromo substituents can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-1-[2-bromoethyl]benzene
- 3-Chloro-1-[2-bromoethyl]benzene
- 1-Bromo-4-chlorobutane
Uniqueness
4-Chloro-3-[2-bromoethyl]-isocoumarin is unique due to its isocoumarin core structure combined with chloro and bromo substituents. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H8BrClO2 |
|---|---|
Molekulargewicht |
287.53 g/mol |
IUPAC-Name |
3-(2-bromoethyl)-4-chloroisochromen-1-one |
InChI |
InChI=1S/C11H8BrClO2/c12-6-5-9-10(13)7-3-1-2-4-8(7)11(14)15-9/h1-4H,5-6H2 |
InChI-Schlüssel |
RFYKBEZNVDSTJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(OC2=O)CCBr)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[4-(tetrahydro-2H-pyran-2-yloxy)cyclohexyl]oxy}-1H-indazole](/img/structure/B8282831.png)

![[2-(1H-Imidazol-4-yl)-ethyl]-(3-nitro-pyridin-2-yl)-amine](/img/structure/B8282839.png)

![[2-(2-Aminomethyl-5-chloro-phenoxy)-ethyl]-dimethyl-amine](/img/structure/B8282859.png)



![2-(4-Chlorophenyl)-2-[1-(4-chlorophenyl)-2-methylpropan-2-yl]oxirane](/img/structure/B8282886.png)





